N-(3,4-dichlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide is a chemical compound that belongs to the class of acetamides. This compound is characterized by the presence of a dichlorophenyl group and a propylpiperazine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide typically involves the reaction of 3,4-dichloroaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 4-propylpiperazine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-(3,4-dichlorophenyl)-2-(4-propylpiperazin-1-yl)acetic acid, while reduction could yield N-(3,4-dichlorophenyl)-2-(4-propylpiperazin-1-yl)ethanamine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(3,4-dichlorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide
Uniqueness
N-(3,4-dichlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide is unique due to the presence of the propyl group on the piperazine ring, which may influence its biological activity and chemical properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O/c1-2-5-19-6-8-20(9-7-19)11-15(21)18-12-3-4-13(16)14(17)10-12/h3-4,10H,2,5-9,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGHREAGZGYYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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